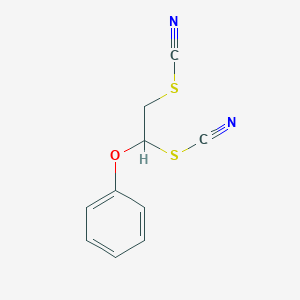
(1-Phenoxy-2-thiocyanatoethyl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenoxy-2-thiocyanatoethyl) thiocyanate: is an organic compound characterized by the presence of both phenoxy and thiocyanato functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenoxy-2-thiocyanatoethyl) thiocyanate typically involves the reaction of phenoxyethanol with thiocyanate reagents under controlled conditions. One common method includes the use of sodium thiocyanate in the presence of a suitable solvent, such as ethanol, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Phenoxy-2-thiocyanatoethyl) thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato groups to thiols or other sulfur-containing functional groups.
Substitution: The thiocyanato groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiocyanates .
Scientific Research Applications
Chemistry: In chemistry, (1-Phenoxy-2-thiocyanatoethyl) thiocyanate is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries .
Biology: Its thiocyanato groups can react with amino acids, providing insights into protein structure and function .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for developing new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Phenoxy-2-thiocyanatoethyl) thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanato groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their activity and function. This interaction can influence various biochemical pathways, making the compound useful for studying cellular processes .
Comparison with Similar Compounds
Phenyl thiocyanate: Similar in structure but lacks the phenoxy group.
Ethyl thiocyanate: Contains an ethyl group instead of the phenoxy group.
Benzyl thiocyanate: Features a benzyl group in place of the phenoxy group.
Uniqueness: (1-Phenoxy-2-thiocyanatoethyl) thiocyanate is unique due to the presence of both phenoxy and thiocyanato groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
111862-21-6 |
|---|---|
Molecular Formula |
C10H8N2OS2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
(1-phenoxy-2-thiocyanatoethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2OS2/c11-7-14-6-10(15-8-12)13-9-4-2-1-3-5-9/h1-5,10H,6H2 |
InChI Key |
XOQQLHFVTMFTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(CSC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


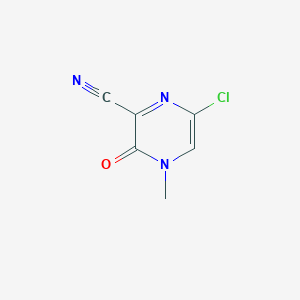


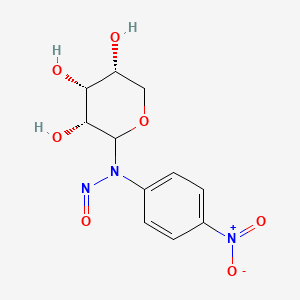
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)

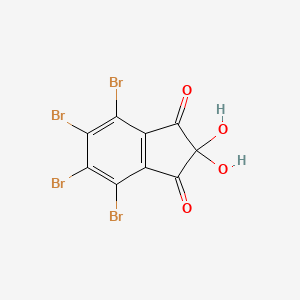
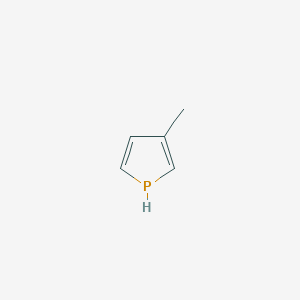
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
